![molecular formula C44H39N3 B3074689 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole CAS No. 1021423-90-4](/img/structure/B3074689.png)
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Overview
Description
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is an organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of two carbazol-9-yl groups and a 2-ethylhexyl group attached to the central carbazole core.
Mechanism of Action
Target of Action
Similar compounds such as phthalates have been reported to interact with various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Related compounds such as phthalates are known to interfere with nuclear receptors in various neural structures . They can affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism .
Biochemical Pathways
Related compounds such as phthalates have been reported to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Pharmacokinetics
Similar compounds like dehp are rapidly converted to mono(2-ethylhexyl) phthalate (mehp) with greater toxicity than dehp after entering the human body . The oral bioavailability of DEHP was found to be about 7% in rats .
Result of Action
Related compounds such as phthalates can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .
Action Environment
Related compounds like dehp are ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole typically involves the following steps:
Formation of Carbazol-9-yl Groups: The initial step involves the formation of carbazol-9-yl groups through the reaction of carbazole with appropriate reagents such as halogenating agents.
Attachment of Carbazol-9-yl Groups: The carbazol-9-yl groups are then attached to the 3 and 6 positions of the central carbazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Introduction of 2-Ethylhexyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (alkyl halides) in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated carbazole cores.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
TCz1 has been extensively studied as a hole transport material (HTM) in OLEDs. Its high hole mobility and suitable energy levels contribute to improved device performance. Research indicates that devices utilizing TCz1 exhibit:
- Emission Peaks: Blue light emission with peaks at 388 nm and 406 nm.
- Current Efficiency: High current efficiency values reaching up to 11.5 cd/A.
- External Quantum Efficiency: Notable external quantum efficiencies that enhance overall device brightness and stability .
Table 1: Performance Metrics of TCz1-based OLEDs
Parameter | Value |
---|---|
Emission Peak Wavelength | 388 nm, 406 nm |
Current Efficiency | 11.5 cd/A |
External Quantum Efficiency | High |
Organic Photovoltaics (OPVs)
In OPVs, TCz1 serves as a donor material due to its excellent charge transport properties. Its incorporation into polymer blends has shown to enhance the overall efficiency of solar cells. The compound's ability to form copolymers with other materials allows for tunable band gaps and improved light absorption.
Case Study:
A study demonstrated that blending TCz1 with a fullerene derivative led to an increase in power conversion efficiency (PCE) by optimizing the morphology of the active layer. The resulting devices achieved a PCE of over 8%, significantly higher than those using conventional materials .
Conductive Polymers
TCz1 is also explored in the synthesis of polycarbazole derivatives, which are known for their conductivity and stability. These materials are utilized in various applications, including:
- Capacitors: Due to their high dielectric constants.
- Memory Devices: Leveraging their charge storage capabilities.
Table 2: Applications of TCz1 in Conductive Polymers
Application | Description |
---|---|
Capacitors | High dielectric constant materials |
Memory Devices | Charge storage capabilities |
Comparison with Similar Compounds
Similar Compounds
3,6-di(carbazol-9-yl)carbazole: Lacks the 2-ethylhexyl group, resulting in different solubility and electronic properties.
9-(2-ethylhexyl)carbazole: Contains only one carbazol-9-yl group, leading to distinct structural and functional characteristics.
3,6-di(phenyl)carbazole: Substitutes phenyl groups for carbazol-9-yl groups, altering its electronic and optical properties.
Uniqueness
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is unique due to the combination of two carbazol-9-yl groups and a 2-ethylhexyl group, which imparts specific solubility, electronic, and optical properties. This makes it particularly valuable in optoelectronic applications, where these properties are crucial for device performance.
Biological Activity
3,6-Di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. Carbazoles are an important class of heterocycles that exhibit a range of pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple carbazole units and an ethylhexyl substituent. Its molecular formula is C₃₁H₃₃N₃, and it can be represented as follows:
Antitumor Activity
Research has indicated that carbazole derivatives possess significant antitumor properties. For instance, studies on related carbazole compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of key enzymes involved in tumor growth.
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways, similar to other carbazole derivatives which have demonstrated selective cytotoxicity against melanoma cells while sparing normal cells .
Antimicrobial Properties
Carbazole derivatives have also been evaluated for their antimicrobial efficacy. Studies have reported moderate to good antibacterial activity against various pathogens.
- Activity Spectrum : Compounds with methoxy and chloro groups have shown enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin. Specific derivatives exhibited excellent antifungal activity against strains such as Candida albicans and Aspergillus species .
Neuroprotective Effects
Neuroprotection is another area where carbazole derivatives have shown promise. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress-induced damage.
- Research Findings : One study highlighted that certain substituted carbazoles exhibited neuroprotective activities at low concentrations (as low as 3 µM), potentially due to their antioxidative properties .
Study on Antitumor Activity
In a notable study involving a related carbazole derivative, researchers found that the compound significantly inhibited the growth of BRAF-mutated melanoma cells. The mechanism involved the reactivation of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells without harming normal melanocytes .
Antimicrobial Efficacy Evaluation
Another study assessed various carbazole derivatives for their antimicrobial properties. The results indicated that certain derivatives displayed comparable or superior activity against Pseudomonas aeruginosa compared to standard treatments .
Data Summary
Properties
IUPAC Name |
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39N3/c1-3-5-14-30(4-2)29-45-39-25-23-31(46-41-19-10-6-15-33(41)34-16-7-11-20-42(34)46)27-37(39)38-28-32(24-26-40(38)45)47-43-21-12-8-17-35(43)36-18-9-13-22-44(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEAKKMJHBCNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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